molecular formula C10H6F8 B1390570 1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene CAS No. 1138445-01-8

1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene

Cat. No. B1390570
CAS RN: 1138445-01-8
M. Wt: 278.14 g/mol
InChI Key: PQQZRYQTIDELMW-UHFFFAOYSA-N
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Description

“1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms and alternating single and double bonds. Attached to this benzene ring are two trifluoromethyl groups (-CF3) and one 1,1-difluoroethyl group (-CHF2). Fluorinated compounds like this one are often used in medicinal chemistry and related fields .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 1,1-difluoroethyl has a molecular formula of C2H3F2, an average mass of 65.042 Da, and a mono-isotopic mass of 65.020279 Da .

Scientific Research Applications

Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to 1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene, has been used as a versatile starting material in organometallic synthesis. It enables various synthetically useful reactions involving organometallic intermediates (Porwisiak & Schlosser, 1996).

Fluorination Studies

The compound has been studied for its fluorination properties, particularly in reactions over potassium tetrafluorocobaltate, where it forms fluorinated aromatic products (Parsons, 1972).

Drug Intermediate Synthesis

3,5-bis(trifluoromethyl)benzoyl chloride, an important drug intermediate, is synthesized from 1,3-bis(trifluoromethyl)benzene. This process involves bromination, carboxylation, and chlorination, indicating its role in pharmaceutical synthesis (Zhou, 2006).

Catalytic Oxidations

In catalytic oxidations, the compound has been used for Baeyer-Villiger reactions with hydrogen peroxide, demonstrating its application in catalysis (Brink et al., 2001).

Pesticide Synthesis

It serves as a precursor in the synthesis of novel pesticides like Bistrifluron, highlighting its importance in agricultural chemistry (Liu, 2015).

Polymer Chemistry

The compound is involved in the synthesis of new fluorine-containing polyethers, indicating its role in advanced polymer chemistry (Fitch et al., 2003).

Safety in Chemical Synthesis

It is also significant in the context of safety in chemical synthesis, especially in the preparation of Grignard reagents (Leazer et al., 2003).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and how it’s used. For example, 1,1-difluoroethane, a related compound, is a liquefied gas that is extremely flammable and can cause burns similar to frostbite .

Future Directions

The future directions for research on “1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene” would likely depend on its specific properties and potential applications. Difluoromethylation processes have seen recent advances, and there’s interest in developing new reagents and methods for the synthesis of difluoroethylated compounds .

properties

IUPAC Name

1-(1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F8/c1-8(11,12)5-2-6(9(13,14)15)4-7(3-5)10(16,17)18/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQZRYQTIDELMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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